molecular formula C4H7NO4 B1275727 (2-Amino-2-oxoethoxy)acetic acid CAS No. 22064-40-0

(2-Amino-2-oxoethoxy)acetic acid

Cat. No. B1275727
CAS RN: 22064-40-0
M. Wt: 133.1 g/mol
InChI Key: WBZVQGYKIVWFGQ-UHFFFAOYSA-N
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Description

The compound (2-Amino-2-oxoethoxy)acetic acid, while not directly studied in the provided papers, is related to the class of compounds that include various substituted acetic acids. These compounds are characterized by their acetic acid moiety and additional functional groups that confer unique properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, as seen in the synthesis of trans-2-(2'-aminocyclohexyloxy)acetic acid from trans-2-(2'-azidocyclohexyloxy)acetic acid, which was then further functionalized . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid . These methods suggest that the synthesis of (2-Amino-2-oxoethoxy)acetic acid could potentially be carried out through similar acylation and functionalization strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2-Amino-2-oxoethoxy)acetic acid has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure and vibrational properties of a dipeptide containing an acetic acid moiety were studied using Density Functional Theory (DFT) and vibrational spectroscopy . The molecular structure of another compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was elucidated by X-ray diffraction and quantum chemical calculations . These studies highlight the importance of theoretical and experimental methods in understanding the molecular structure of acetic acid derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetic acid derivatives can be inferred from the synthesis and functionalization reactions they undergo. For example, the hydrochloride of trans-2-(2'-aminocyclohexyloxy)acetic acid was acylated to yield various compounds, demonstrating the reactivity of the amino group . The triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid were synthesized, indicating the ability of the acetic acid moiety to form coordination compounds . These reactions provide insight into the potential reactivity of (2-Amino-2-oxoethoxy)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be diverse. The crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid revealed intermolecular hydrogen bonding, forming a one-dimensional chain structure . The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid showed the presence of a moderately strong O-H...O hydrogen bond, which influences the charge distribution and intermolecular interactions in the solid state . These findings suggest that (2-Amino-2-oxoethoxy)acetic acid may also exhibit specific intermolecular interactions and hydrogen bonding patterns that affect its physical state and properties.

Scientific Research Applications

Synthesis of Novel Compounds

  • (2-Amino-2-oxoethoxy)acetic acid derivatives are utilized in the synthesis of novel chemical compounds. For instance, Yin Shu-mei (2006) synthesized 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid 2-benzothiazolyl thioester by condensing a derivative of (2-Amino-2-oxoethoxy)acetic acid with other chemicals under specific conditions (Yin Shu-mei, 2006).

Biochemical Research

  • This chemical is used in biochemical research, like in the study by C. R. Hood and A. Randall (2001), which involved a variety of volatile fatty acids and amino acids on sequencing batch reactor populations displaying enhanced biological phosphorus removal (Hood & Randall, 2001).

Ethylene Formation Inhibition in Plants

  • Derivatives of aminooxyacetic acid, which is structurally related to (2-Amino-2-oxoethoxy)acetic acid, have been tested for their ability to inhibit ethylene formation in higher plants, as described by J. Kirchner et al. (1993). This inhibition can delay senescence in plants like oilseed rape, barley, and carnation flowers (Kirchner et al., 1993).

Pharmaceutical Research

  • In the pharmaceutical industry, derivatives of (2-Amino-2-oxoethoxy)acetic acid are used in synthesizing various compounds. For example, M. Ikram et al. (2015) conducted a study on the synthesis, characterization, antioxidant, and selective xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand (Ikram et al., 2015).

Solid-Phase Peptide Synthesis

  • The compound has applications in peptide synthesis, as demonstrated in a study by Nikos Zinieris et al. (2006), where types of resins related to the environmental and microenvironmental models were prepared using 2-[2-(2-aminoethylamino)-2-oxoethoxy]acetic acid (Zinieris et al., 2006).

Environmental Studies

  • It is also significant in environmental studies. For instance, A. Khan and T. Akhtar (2011) studied the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid, a compound structurally similar to (2-Amino-2-oxoethoxy)acetic acid, on the surface of poly-o-toluidine Zr(IV) phosphate (Khan & Akhtar, 2011).

Chemical Analysis and Structural Studies

  • The compound and its derivatives are used in structural and chemical analysis. For example, the study by C. Bell and D. Dhas (2019) involved vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid, a compound related to (2-Amino-2-oxoethoxy)acetic acid (Bell & Dhas, 2019).

Safety And Hazards

“(2-Amino-2-oxoethoxy)acetic acid” is classified as Eye Irrit. 2, indicating it may cause eye irritation .

properties

IUPAC Name

2-(2-amino-2-oxoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVQGYKIVWFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399340
Record name (2-amino-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-oxoethoxy)acetic acid

CAS RN

22064-40-0
Record name (2-amino-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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